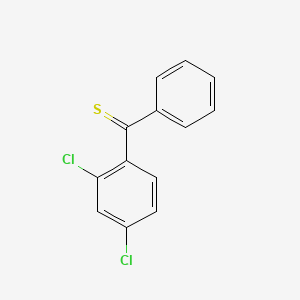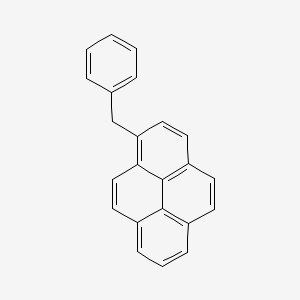
1-Benzylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpyrene is an organic compound with the molecular formula C23H16. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The compound is characterized by the presence of a benzyl group attached to the pyrene nucleus, making it a unique member of the PAH family .
Métodos De Preparación
1-Benzylpyrene can be synthesized through various methods. One common synthetic route involves the homolytic benzylation of pyrene using benzyl radicals. These radicals can be generated by the pyrolysis of dibenzylmercury. The reaction typically yields this compound and 1,1’-bipyrenyl as major products
Análisis De Reacciones Químicas
1-Benzylpyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at the benzylic position.
Aplicaciones Científicas De Investigación
1-Benzylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of PAHs and their derivatives. Its unique structure allows for the investigation of various chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules, such as DNA, are of interest in understanding the mutagenic and carcinogenic properties of PAHs.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-benzylpyrene involves its interaction with various molecular targets and pathways. One key pathway is the activation of cytochrome P450 enzymes, particularly CYP1A1, which metabolize the compound into reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis . The compound’s ability to induce aggregation-induced emission (AIE) is also of interest, as it provides insights into the photophysical properties of PAHs .
Comparación Con Compuestos Similares
1-Benzylpyrene can be compared with other similar compounds, such as:
Benzo[a]pyrene: A well-known carcinogenic PAH with a similar structure but lacking the benzyl group.
Benzo[e]pyrene: Another isomer of benzopyrene, differing in the position of the fused benzene rings.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to more complex structures and potentially different reactivity.
The uniqueness of this compound lies in its benzyl group, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
Propiedades
Número CAS |
96344-69-3 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-benzylpyrene |
InChI |
InChI=1S/C23H16/c1-2-5-16(6-3-1)15-20-12-11-19-10-9-17-7-4-8-18-13-14-21(20)23(19)22(17)18/h1-14H,15H2 |
Clave InChI |
KBUVRXNOTZNAPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
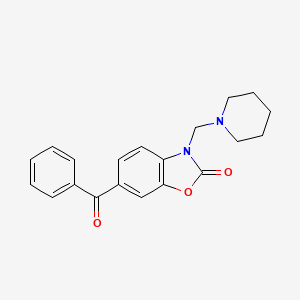
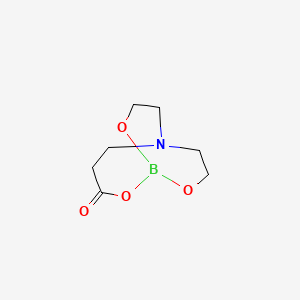
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
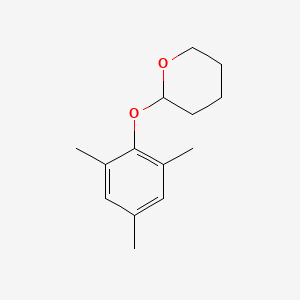
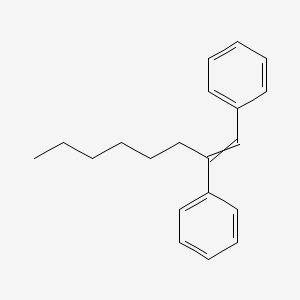
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
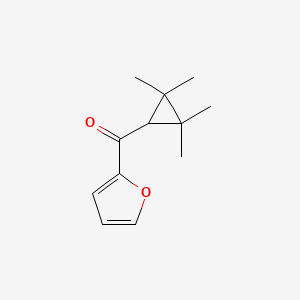
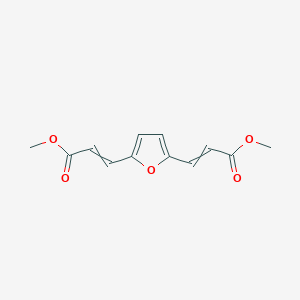
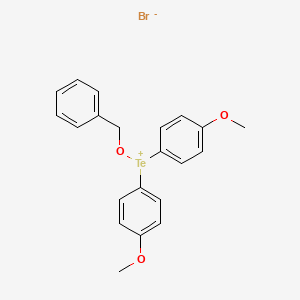
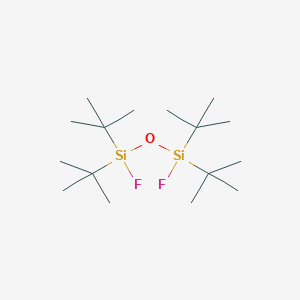
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
